![molecular formula C18H20ClNOS B5880564 3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B5880564.png)
3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide, also known as CMPT, is a chemical compound that belongs to the class of amides. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and the activity of cyclooxygenase-2.
Biochemical and Physiological Effects:
3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been found to reduce edema and swelling. 3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide in lab experiments is its well-established anti-inflammatory and analgesic properties. This makes it a useful tool for studying the inflammatory response and pain pathways. However, one limitation of using 3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide. One area of interest is its potential use in the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as a pain reliever, particularly in the treatment of chronic pain. Further studies are also needed to elucidate the exact mechanism of action of 3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide and to optimize its pharmacokinetic properties.
Synthesis Methods
The synthesis of 3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide involves the reaction of 4-chlorobenzenethiol with 2-ethyl-6-methylaniline in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 3-chloropropionyl chloride to obtain the final product.
Scientific Research Applications
3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. 3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins.
properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(2-ethyl-6-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNOS/c1-3-14-6-4-5-13(2)18(14)20-17(21)11-12-22-16-9-7-15(19)8-10-16/h4-10H,3,11-12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEILQRMCLZVFDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CCSC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfanyl]-N-(2-ethyl-6-methylphenyl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.